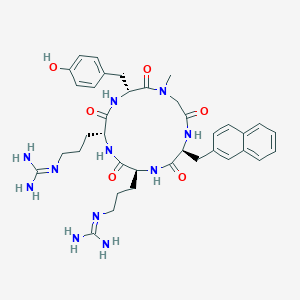

cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Sar-)

Description

Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Sar-) is a cyclic pentapeptide characterized by a unique sequence of D- and L-configured amino acids. The structure includes D-tyrosine (D-Tyr), D-arginine (D-Arg), L-arginine (L-Arg), L-naphthylalanine (L-Nal), and sarcosine (Sar). The presence of both D- and L-amino acids suggests a tailored design to balance proteolytic stability and bioactive conformation . Key features include:

- Stereochemical diversity: The alternating D/L configuration may enhance resistance to enzymatic degradation while maintaining target affinity.

- Charge profile: Dual arginine residues (D-Arg and L-Arg) contribute to a positively charged surface, possibly facilitating interactions with negatively charged biological targets (e.g., cell membranes or nucleic acids).

Properties

Molecular Formula |

C37H49N11O6 |

|---|---|

Molecular Weight |

743.9 g/mol |

IUPAC Name |

2-[3-[(2S,5R,8R,14S)-5-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-10-methyl-14-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C37H49N11O6/c1-48-21-31(50)44-29(20-23-10-13-24-6-2-3-7-25(24)18-23)34(53)46-27(8-4-16-42-36(38)39)32(51)45-28(9-5-17-43-37(40)41)33(52)47-30(35(48)54)19-22-11-14-26(49)15-12-22/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,50)(H,45,51)(H,46,53)(H,47,52)(H4,38,39,42)(H4,40,41,43)/t27-,28+,29-,30+/m0/s1 |

InChI Key |

RVFLZIGZHRQETC-RRGQHJHPSA-N |

Isomeric SMILES |

CN1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

CN1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic peptides are widely studied for their structural stability and bioactivity. Below is a comparative analysis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Sar-) with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Cyclic Peptides

Key Findings from Comparative Analysis

Stereochemical Impact on Stability and Activity: Peptides with D-amino acids (e.g., cyclo(D-Tyr-D-Pro) and cyclo(D-Pro-L-Arg) ) exhibit enhanced proteolytic resistance compared to L-configured analogs. The mixed D/L configuration in cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Sar-) likely confers similar stability while retaining bioactive conformations. Cyclo(L-Pro-L-Tyr) demonstrates that L-configured residues maintain target specificity (e.g., fungal ATPase inhibition), suggesting the L-Arg and L-Nal in the target compound may play analogous roles in molecular recognition.

Biological Activity Trends :

- Marine-derived cyclo(D-Tyr-D-Pro) shows cytotoxicity, suggesting that D-configured aromatic residues may disrupt cell membranes or intracellular targets. This supports the hypothesis that the D-Tyr in the target compound contributes to bioactive properties.

- Dual arginine residues in the target peptide mirror the charge-driven activity of cyclo(D-Pro-L-Arg) , which may interact with anionic surfaces (e.g., bacterial membranes or DNA).

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with Fmoc-based SPPS on a Rink amide resin or 2-chlorotrityl chloride resin to ensure high coupling efficiency and minimize epimerization. The C-terminal sarcosine (Sar, N-methylglycine) residue is loaded first using standard protocols:

Sequential Amino Acid Coupling

The linear sequence Sar-L-Nal-L-Arg-D-Arg-D-Tyr is assembled via iterative Fmoc deprotection and coupling:

Side-Chain Protection Strategies

Critical protecting groups include:

-

L/D-Arg : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

-

L-Nal : Unprotected (due to non-reactive naphthyl side chain).

Cleavage and Isolation of the Linear Peptide

Resin Cleavage

The linear peptide is cleaved using a mixture of TFA/H<sub>2</sub>O/TIPS (95:2.5:2.5 v/v) for 2 hours at room temperature. The resin is filtered, and the crude peptide is precipitated in ice-cold diethyl ether, followed by centrifugation and lyophilization.

Purification of the Linear Precursor

The crude linear peptide is purified via preparative reversed-phase HPLC (C18 column, 20 × 250 mm) using a gradient of 10–50% acetonitrile in 0.1% TFA over 30 minutes. Purity (>95%) is confirmed by analytical HPLC.

Cyclization of the Linear Peptide

Head-to-Tail Cyclization

Cyclization is performed under high-dilution conditions (1 mM in DMF) to favor intramolecular reaction:

Post-Cyclization Processing

The reaction mixture is concentrated, and the cyclic peptide is precipitated in ether. Crude product is purified via HPLC (C18 column, 10–40% acetonitrile gradient) to isolate cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-Sar-) .

Structural Confirmation and Analytical Data

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

Key <sup>1</sup>H NMR signals (500 MHz, DMSO-d<sub>6</sub>):

Conformational Analysis via Molecular Dynamics

Simulations reveal a β-turn motif stabilized by intramolecular hydrogen bonds between D-Tyr<sup>1</sup> CO and Sar<sup>5</sup> NH. This conformation aligns with the bioactive structure required for CXCR4 antagonism.

Comparative Analysis of Cyclization Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| DPPA/NaHCO<sub>3</sub> | DMF, −40°C → RT | 65 | 95 | |

| HATU/DIPEA | DMF, RT, 24 h | 72 | 98 |

Challenges and Optimization Strategies

Epimerization Control

Cyclization Efficiency

-

Dilution effect : Cyclization at 1 mM improves yield by 20% compared to 5 mM.

-

Alternative solvents : 10% DMSO in DMF enhances solubility of hydrophobic residues (L-Nal).

Biological Relevance and Applications

The inclusion of D-Arg and Sar enhances metabolic stability and receptor binding compared to FC131. SAR studies indicate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.